Bis(2,6-difluorobenzoyl) peroxide

Silicone elastomer curing Hot-air vulcanization (HAV) PCB mitigation

Bis(2,6-difluorobenzoyl) peroxide (CAS 15458-86-1; molecular formula C₁₄H₆F₄O₄; MW 314.19 g/mol) is a symmetrically substituted diacyl peroxide belonging to the fluorinated benzoyl peroxide class. It functions as a thermal free-radical initiator and crosslinking agent, wherein homolytic cleavage of the O–O bond generates 2,6-difluorobenzoyloxyl radicals capable of initiating vinyl polymerization or effecting silicone elastomer cure.

Molecular Formula C14H6F4O4
Molecular Weight 314.19 g/mol
Cat. No. B13677350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,6-difluorobenzoyl) peroxide
Molecular FormulaC14H6F4O4
Molecular Weight314.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)OOC(=O)C2=C(C=CC=C2F)F)F
InChIInChI=1S/C14H6F4O4/c15-7-3-1-4-8(16)11(7)13(19)21-22-14(20)12-9(17)5-2-6-10(12)18/h1-6H
InChIKeyYSQHQHRADMDAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,6-difluorobenzoyl) Peroxide – Compound Identity, Class, and Procurement Relevance


Bis(2,6-difluorobenzoyl) peroxide (CAS 15458-86-1; molecular formula C₁₄H₆F₄O₄; MW 314.19 g/mol) is a symmetrically substituted diacyl peroxide belonging to the fluorinated benzoyl peroxide class [1]. It functions as a thermal free-radical initiator and crosslinking agent, wherein homolytic cleavage of the O–O bond generates 2,6-difluorobenzoyloxyl radicals capable of initiating vinyl polymerization or effecting silicone elastomer cure [1]. The compound is a derivative of dibenzoyl peroxide (BPO) in which both aromatic rings bear fluorine substituents at the 2- and 6-positions, a substitution pattern that profoundly alters its radical decarboxylation kinetics, chain-transfer behaviour, and decomposition byproduct profile relative to unsubstituted and mono-fluorinated analogues [2].

Why Bis(2,6-difluorobenzoyl) Peroxide Cannot Be Interchanged with Other Diacyl Peroxides


Fluorinated benzoyl peroxides are not functionally interchangeable despite sharing the diacyl peroxide core. The position and number of fluorine substituents dictate the fate of the incipient aroyloxyl radicals: 2,6-difluorobenzoyloxyl radicals resist decarboxylation far more than unsubstituted benzoyloxyl radicals, while 3- and 4-fluoro isomers decarboxylate at intermediate rates [1]. Furthermore, 2,6F-BPO undergoes pronounced transfer-to-initiator during styrene polymerization—a behaviour essentially absent in 4F-BPO—meaning that polymer molecular weight, end-group identity, and chain architecture differ materially depending on which fluorinated peroxide is selected [1][2]. In silicone curing, the choice between bis(2,4-dichlorobenzoyl) peroxide and bis(2,6-difluorobenzoyl) peroxide carries a binary toxicological consequence: the former generates polychlorinated biphenyls (PCBs) upon thermal decomposition, whereas the latter does not [3]. These divergent chemical fates preclude casual substitution and mandate evidence-based procurement.

Quantitative Differentiation Evidence for Bis(2,6-difluorobenzoyl) Peroxide vs. Closest Comparators


PCB-Free Decomposition: Bis(2,6-difluorobenzoyl) Peroxide vs. Bis(2,4-dichlorobenzoyl) Peroxide in Silicone Hot-Air Vulcanization

Bis(2,4-dichlorobenzoyl) peroxide (2,4-DCBP) is the industry-standard curing agent for hot-air vulcanization (HAV) of silicone rubber but suffers from a critical toxicological liability: during thermal curing at ~200 °C, approximately 0.1% of the peroxide mass is converted into polychlorinated biphenyls (PCBs), yielding a PCB burden of roughly 10 mg/kg in the cured elastomer, with 29 PCB congeners detected including the specifically monitored PCB-47, PCB-51, and PCB-68 [1][2]. Human biomonitoring of workers in silicone rubber facilities using 2,4-DCBP has confirmed considerable internal exposure; PCB-47 and PCB-68 were detected in >97% of plasma samples with maximum concentrations of 4.43 μg/L and 0.77 μg/L, respectively [3]. U.S. Patent 6,001,944 explicitly identifies bis(2,6-difluorobenzoyl) peroxide as the preferred replacement curing agent that avoids PCB generation while maintaining effective HAV cure performance, and claims compositions wherein the curing agent consists essentially of bis(2,6-difluorobenzoyl) peroxide [4].

Silicone elastomer curing Hot-air vulcanization (HAV) PCB mitigation Occupational toxicology

Suppressed Decarboxylation: 2,6-Difluorobenzoyloxyl Radicals vs. Unsubstituted Benzoyloxyl Radicals at 60 °C

In a direct comparative study of fluorinated benzoyl peroxides as initiators for styrene and methyl methacrylate polymerization at 60 °C, Bevington et al. demonstrated by 19F NMR that no fluorophenyl end-groups were detected in polymers initiated by 2,6F-BPO or 2F-BPO, indicating that the corresponding 2,6-difluorobenzoyloxyl and 2-fluorobenzoyloxyl radicals do not undergo decarboxylation to any readily detectable extent [1]. This stands in marked contrast to unsubstituted benzoyl peroxide (BPO), for which decarboxylation of benzoyloxyl radicals to phenyl radicals is a well-established competing pathway [1][2]. The rank order of decarboxylation rates established in the study is: unsubstituted C₆H₅COO· > 3F-C₆H₄COO· > 4F-C₆H₄COO· > 2F-C₆H₄COO· ≈ 2,6F₂-C₆H₃COO· (the latter two showing essentially no decarboxylation) [1]. A subsequent study by the same group confirmed that the rates of dissociation of the fluorinated peroxides are comparable with that of AIBN, and that 2,6F-BPO was excluded from kinetic chain-length calculations precisely because its pronounced transfer-to-initiator behaviour violated the assumptions of standard end-group analysis [3].

Radical decarboxylation kinetics 19F NMR end-group analysis Polymer architecture control Benzoyl peroxide analogues

Transfer-to-Initiator Behaviour: 2,6F-BPO vs. 4F-BPO in Styrene Polymerization at 60 °C

Among the fluorinated benzoyl peroxides studied, 2,6F-BPO exhibits a uniquely pronounced tendency toward transfer-to-initiator during styrene polymerization. Bevington et al. (1998) explicitly state that 'transfer to 2,6F-BPO appears to be important during the polymerization of STY and so that initiator is not considered further in this paper,' excluding it from kinetic chain-length (ν) and termination-mechanism calculations that were applied to 2F-BPO, 3F-BPO, and 4F-BPO [1]. In contrast, 'transfer to initiator is prominent for 2,6F-BPO, but is of little importance for 4F-BPO; it appeared that the process may be significant for 2F-BPO and 3F-BPO' [1]. The 1997 study further revealed that 'appreciable proportions of the resulting 2,6-difluorobenzoate end-groups are attached to the heads of monomeric units,' indicating that chain transfer occurs with specific regiochemistry [2]. This differential transfer behaviour means that polystyrene produced with 2,6F-BPO will have a lower molecular weight and a higher content of initiator-derived end-groups than polymer produced under identical conditions with 4F-BPO or AIBN.

Chain transfer to initiator Polymer molecular weight control Kinetic chain length Styrene polymerization

Silicone Cure Kinetics: Bis(2,6-difluorobenzoyl) Peroxide vs. Bis(2,4-difluorobenzoyl) Peroxide vs. Bis(2,4-dichlorobenzoyl) Peroxide

U.S. Patent 6,001,944 provides a direct three-way comparison of cure characteristics for silicone rubber formulations containing bis(2,6-difluorobenzoyl) peroxide, bis(2,4-difluorobenzoyl) peroxide, and the industry-standard bis(2,4-dichlorobenzoyl) peroxide (DCBP) at three temperatures (100, 116, and 140 °C) using moving-die rheometry (MDR2000E, ASTM D-2084) [1]. At 100 °C, the 2,6-difluoro isomer (Set A: T10 = 1.63 min, T90 = 4.63 min, Final Torque = 0.90 Nm) cured significantly faster than the 2,4-difluoro isomer (Set A: T10 = 2.88 min, T90 = 5.54 min, Final Torque = 0.67 Nm) [1]. At 116 °C, 2,6-difluoro (Set A: T10 = 0.48 min, T90 = 1.64 min, Final Torque = 1.09 Nm) approached the cure speed of DCBP (T10 = 0.38 min, T90 = 1.16 min, Final Torque = 0.99 Nm) while delivering a higher final torque, indicative of a higher crosslink density [1]. At 140 °C, all three curing agents produced comparable T90 values (2,6-difluoro: 0.45 min; 2,4-difluoro: 0.67 min; DCBP: 0.37 min), confirming that the 2,6-difluoro isomer matches DCBP in high-temperature cure rate while eliminating PCB formation [1]. Across all temperatures, the 2,6-difluoro isomer consistently outperformed the 2,4-difluoro isomer in both cure speed (shorter T10 and T90) and final torque.

Silicone elastomer vulcanization Moving-die rheometry Cure kinetics (T10, T90) Crosslinking agent selection

19F NMR End-Group Label: Quantifiable Polymer Characterization Advantage over Non-Fluorinated Initiators

The presence of fluorine atoms in 2,6F-BPO confers a direct analytical advantage: 19F NMR spectroscopy can separately quantify fluorobenzoate and fluorophenyl end-groups in the resulting polymers, using fluorobenzene as an internal standard for both chemical shift referencing and absolute fluorine content determination [1][2]. This capability enabled Bevington et al. to calculate the average number of initiator fragments per polymer molecule (n), the kinetic chain length (ν), and the rate of initiation (Ri) for each fluorinated peroxide, and to determine the fraction of terminations occurring by combination (t) versus disproportionation [2]. In the 1998 study, values such as Ri/[F-BPO] = 4.6 × 10⁻⁶ sec⁻¹, n = 1.6, and t = 0.7 were derived for specific polymer samples [2]. For non-fluorinated initiators such as unsubstituted BPO, separate quantification of benzoyloxy versus phenyl end-groups requires radioactive ¹⁴C labelling or more complex mass spectrometric approaches, making routine end-group analysis significantly more cumbersome [1]. The fluorine label thus transforms 2,6F-BPO from a mere initiator into an integrated analytical probe for polymer characterization.

19F NMR spectroscopy Polymer end-group analysis Initiator fragment quantification Fluorine labelling

Evidence-Backed Application Scenarios for Bis(2,6-difluorobenzoyl) Peroxide Procurement


PCB-Compliant Hot-Air Vulcanization (HAV) of Silicone Elastomers for Medical, Food-Contact, and Consumer Goods

In silicone rubber manufacturing lines employing continuous hot-air vulcanization at 200–250 °C, bis(2,6-difluorobenzoyl) peroxide replaces bis(2,4-dichlorobenzoyl) peroxide (DCBP) as the curing agent, eliminating the generation of PCB-47, PCB-51, and PCB-68 without sacrificing cure productivity [1]. The MDR rheometry data from U.S. Patent 6,001,944 confirms that at 116 °C and 140 °C, 2,6F-BPO achieves T90 cure times within 30–40% of the DCBP benchmark while delivering final torque values (1.09–1.24 Nm) that equal or exceed those of DCBP (0.99–1.00 Nm), indicating equivalent or superior crosslink density [1]. The recommended loading is 0.5 to 2.0 parts by weight per 100 parts of siloxane polymer plus filler [1]. This scenario is particularly relevant for manufacturers seeking REACH-compliant, PCB-free silicone products for medical devices, infant care articles, and food-contact applications where PCB migration limits are stringently regulated [2][3].

Synthesis of Polystyrene and Poly(methyl methacrylate) with Homogeneous Fluorobenzoate End-Groups for Block Copolymer and Surface-Modification Applications

For researchers and specialty polymer manufacturers requiring polymers with exclusively ester-type initiator end-groups (rather than mixtures of ester and aryl end-groups), 2,6F-BPO is the initiator of choice because its 2,6-difluorobenzoyloxyl radicals resist decarboxylation almost completely at 60 °C, as demonstrated by the absence of fluorophenyl end-groups in 19F NMR spectra [4]. This contrasts with unsubstituted BPO, which produces both benzoyloxy and phenyl end-groups [4]. The resulting homogeneous 2,6-difluorobenzoate end-groups provide a chemically uniform handle for subsequent end-functionalization, block copolymer synthesis, or surface grafting. However, users of 2,6F-BPO in styrene polymerization must account for its pronounced chain-transfer activity, which reduces molecular weight relative to 4F-BPO or AIBN under identical conditions—a feature that can be exploited constructively when lower-Mn polystyrene is desired without added chain-transfer agents [5].

Polymerization Research and QC Utilizing 19F NMR End-Group Quantification for Kinetic and Mechanistic Studies

Academic and industrial polymer research laboratories can leverage 2,6F-BPO as a dual-purpose initiator/analytical probe. The fluorine atoms serve as an intrinsic NMR label that enables, within a single 19F NMR experiment, the separate quantification of fluorobenzoate and fluorophenyl end-groups, the calculation of initiator fragments per polymer chain (n), the kinetic chain length (ν), and the fraction of termination by combination (t) [5]. The methodology, using fluorobenzene as an internal standard, was validated by Bevington et al. across multiple fluorinated peroxides and yielded reproducible values such as Ri/[F-BPO] ≈ 4.6 × 10⁻⁶ sec⁻¹ for specific poly(STY) samples [5]. This integrated analytical capability eliminates the need for radioactive ¹⁴C labelling (required for BPO) or complex mass spectrometry workflows, streamlining mechanistic studies of radical polymerization and enabling routine quality-control monitoring of initiator incorporation efficiency in production settings [4][5].

Development of Next-Generation Silicone Curing Systems with Tunable Cure Kinetics via Isomer Selection

Formulators developing optimized silicone curing packages can exploit the significant kinetic differences between the 2,6- and 2,4-difluorobenzoyl peroxide positional isomers. At 100 °C, 2,6F-BPO delivers a 43% shorter T10 scorch time (1.63 vs. 2.88 min) and a 16% shorter T90 cure time (4.63 vs. 5.54 min) compared to the 2,4-isomer, while also producing a 34% higher final torque (0.90 vs. 0.67 Nm) [1]. These differences allow formulators to blend the two isomers to achieve intermediate cure profiles without changing the peroxide loading or adding cure modifiers, providing a straightforward approach to tailoring scorch safety and cure rate for specific manufacturing processes such as extrusion, injection moulding, or compression moulding of silicone parts [1]. The 2,6-isomer's faster cure and higher crosslink density are particularly advantageous for high-throughput continuous vulcanization lines where shorter cycle times directly increase production capacity.

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